4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of an iodine atom at the 4-position, an isopropoxymethyl group at the 5-position, and a propyl group at the 1-position of the pyrazole ring. It is a solid compound with a white to pale yellow appearance and is soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole typically involves a multi-step process. One common method includes the iodination of a pyrazole precursor. The precursor can be synthesized through a Mannich reaction-cyclization sequence involving succinaldehyde and imines, followed by iodination using iodine or N-iodosuccinimide (NIS) under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure regioselectivity and high yields.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine (I2) or N-iodosuccinimide (NIS) in the presence of a base.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic frameworks .
Scientific Research Applications
4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the isopropoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
- 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- 4-iodo-5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-iodo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-iodo-5-(propan-2-yloxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-5-13-10(7-14-8(2)3)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSQGBRRYFWXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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